

Application Note: Protocol for 5-ROX-SE Protein Conjugation

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Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.^{[1][2][3]} As an amine-reactive probe, **5-ROX-SE**'s succinimidyl ester moiety readily reacts with primary amino groups, such as the ϵ -amino group of lysine residues on a protein's surface, to form a stable amide bond.^{[4][5]} This conjugation process results in a fluorescently labeled protein that can be used in a variety of applications, including fluorescence microscopy, immunochemistry, flow cytometry, and DNA sequencing.^{[1][2][4]} This document provides a detailed protocol for the successful conjugation of **5-ROX-SE** to proteins.

Quantitative Data Summary

The efficiency of the labeling reaction is dependent on several key parameters. The following table summarizes the critical quantitative data for the **5-ROX-SE** protein conjugation protocol.

Parameter	Recommended Range	Optimal Value	Notes
pH of Reaction Buffer	7.2 - 9.0	8.3	The reaction is most efficient at a slightly basic pH to ensure primary amines are deprotonated. [1] [6] Higher pH increases the rate of NHS ester hydrolysis. [6]
Protein Concentration	>2 mg/mL	10 mg/mL	Labeling efficiency is highly dependent on protein concentration. [6]
Molar Excess of Dye to Protein	10:1 to 40:1	To be optimized	The optimal ratio is protein-dependent; a common starting point is a 15:1 to 20:1 molar excess. [7]
Incubation Time	30 minutes - 18 hours	1 hour	Longer incubation times can increase the degree of labeling. [1]
Incubation Temperature	4°C - Room Temperature	Room Temperature	The reaction can proceed at room temperature or overnight at 4°C. [1]
5-ROX-SE Stock Solution	1 - 10 mM	10 mM	Dissolve in anhydrous DMSO or DMF. [1]

Reaction Buffer	Amine-free buffers	100 mM Sodium Bicarbonate	Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction. [6]
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Experimental Protocols

This section details the step-by-step methodology for labeling proteins with **5-ROX-SE**.

Materials

- **5-ROX-SE** (5-Carboxy-X-rhodamine, succinimidyl ester)
- Protein of interest
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3; Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Spectrophotometer

Protocol

1. Preparation of Protein Solution:

- Ensure the protein is in an amine-free buffer (e.g., PBS or sodium bicarbonate). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or a desalting column.[\[6\]](#)[\[8\]](#)
- Adjust the protein concentration to a minimum of 2 mg/mL, with an optimal concentration of 10 mg/mL, using an appropriate buffer.[\[6\]](#)

2. Preparation of **5-ROX-SE** Stock Solution:

- Prepare a 1-10 mM stock solution of **5-ROX-SE** in anhydrous DMSO or DMF.^[1] For example, to prepare a 10 mM solution, dissolve the appropriate amount of **5-ROX-SE** in the calculated volume of solvent.
- Vortex the solution until the dye is completely dissolved. This solution should be prepared fresh or stored at -20°C, protected from light and moisture.^[1]

3. Conjugation Reaction:

- Adjust the pH of the protein solution to 8.0-9.0. A commonly used buffer is 100 mM sodium bicarbonate at pH 8.3.^{[1][6]}
- Calculate the required volume of the **5-ROX-SE** stock solution to achieve the desired molar excess of dye to protein. It is recommended to test a few different molar ratios to find the optimal degree of labeling for your specific protein.
- Slowly add the calculated volume of the **5-ROX-SE** stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[6] Alternatively, the reaction can be carried out overnight at 4°C.^[1]

4. Purification of the Labeled Protein:

- Following incubation, it is crucial to remove the unreacted **5-ROX-SE** from the protein-dye conjugate.
- This can be achieved using a gel filtration column (e.g., Sephadex G-25), dialysis, or spin concentrators.^[6]

5. Determination of the Degree of Labeling (DOL):

- The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for 5-ROX (approximately 578 nm).^{[4][9]}

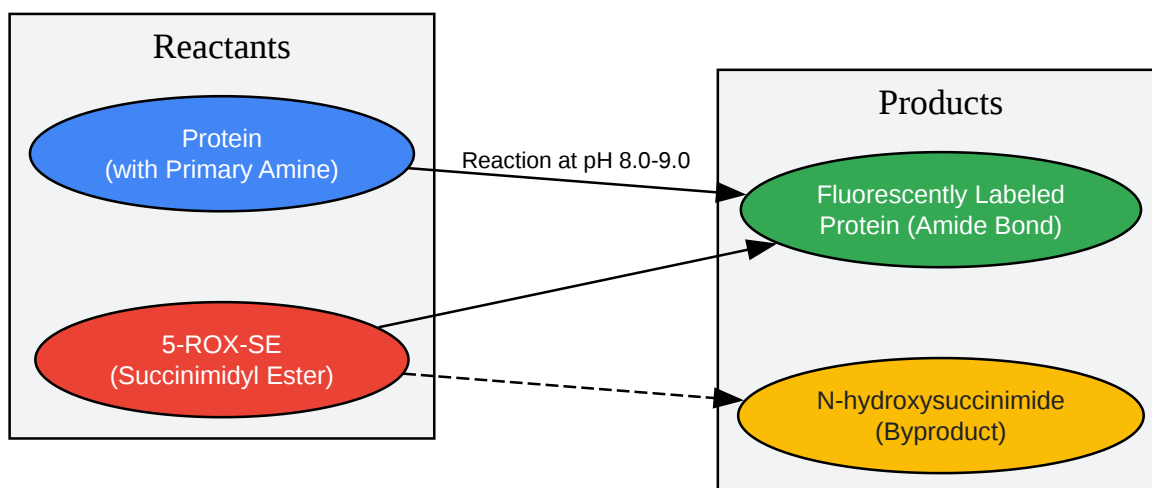
- The concentration of the protein and the dye can be calculated using the Beer-Lambert law, and the DOL is the molar ratio of the dye to the protein. A correction factor is needed for the absorbance at 280 nm due to the dye's contribution.[6]

6. Storage of the Conjugate:

- Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[6][8] Protect the conjugate from light.[6]

Visualizations

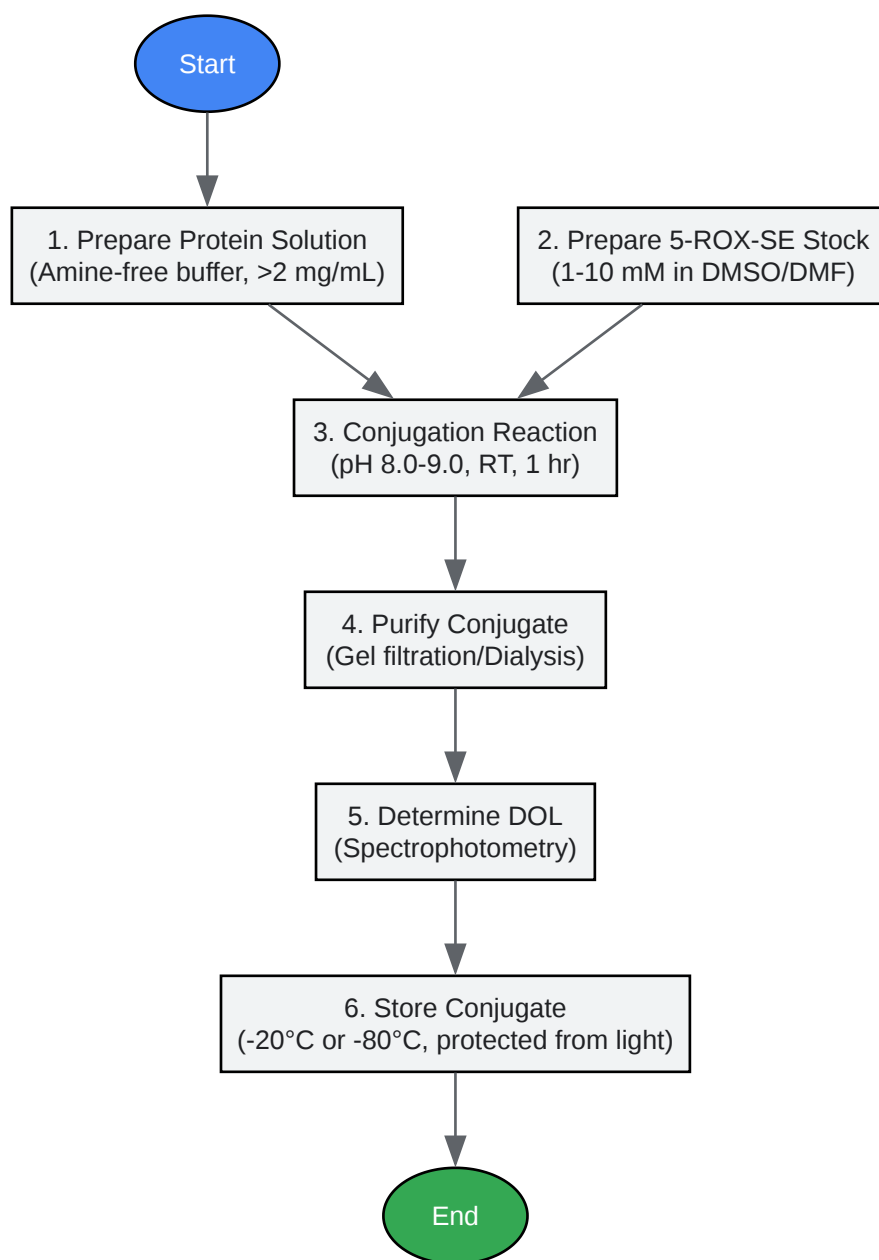
Signaling Pathway and Chemical Reaction



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Caption: Chemical reaction of **5-ROX-SE** with a protein's primary amine.

Experimental Workflow



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Caption: Workflow for the **5-ROX-SE** protein conjugation protocol.

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